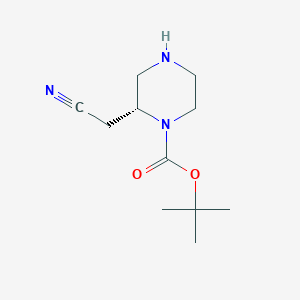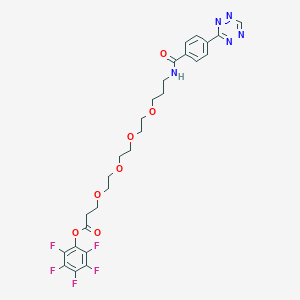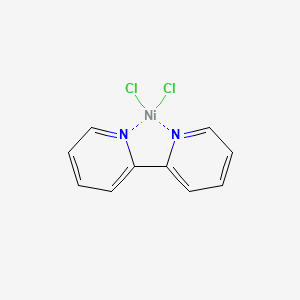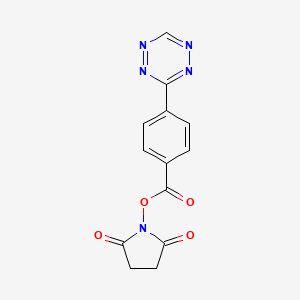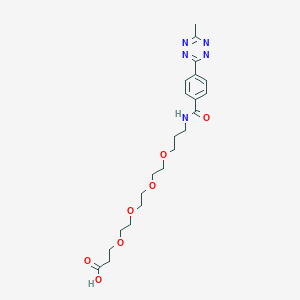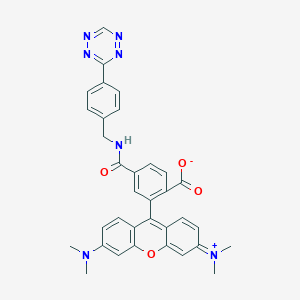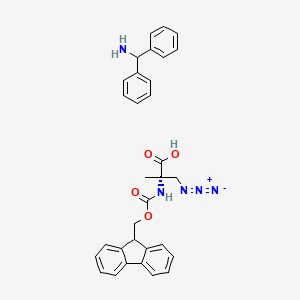
H-Tz-PFP, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-Tz-PFP, 95% is a novel compound synthesized by the research team at the University of Cambridge. It is a polyfunctional polyfluorinated phosphonate, designed to be used as a reagent in a variety of laboratory experiments. The compound has been shown to be highly efficient and versatile in a range of applications, making it a useful tool for researchers.
Mécanisme D'action
H-Tz-PFP, 95% is a polyfunctional polyfluorinated phosphonate. The compound contains a phosphorus atom at its core, which is surrounded by a number of fluorine atoms. The presence of these fluorine atoms gives the compound its unique properties, including its ability to act as a catalyst in the synthesis of a variety of compounds. The compound is also able to form strong hydrogen bonds with other molecules, allowing it to bind to them and facilitate the synthesis of a variety of compounds.
Biochemical and Physiological Effects
H-Tz-PFP, 95% is a non-toxic compound and has no known adverse effects on human health. The compound is also not known to have any effect on the biochemical and physiological processes of the body.
Avantages Et Limitations Des Expériences En Laboratoire
H-Tz-PFP, 95% is a highly efficient and versatile compound, making it a useful tool for researchers. The compound is able to catalyze a range of reactions, allowing for the synthesis of a variety of compounds. The compound is also non-toxic, making it safe to use in laboratory experiments. However, the compound is not as efficient as some other compounds, such as polyfluorinated phosphines, and it may not be suitable for some applications.
Orientations Futures
H-Tz-PFP, 95% has the potential to be used in a variety of applications in the future. The compound could be used to synthesize a range of compounds and polymers, as well as to catalyze a range of reactions. In addition, the compound could be used as a reagent in a variety of laboratory experiments. The compound could also be used to develop new catalysts for use in a variety of reactions. Finally, the compound could be used to develop new materials with unique properties, such as polyfluorinated polymers and polyfluorinated polyamides.
Méthodes De Synthèse
H-Tz-PFP, 95% is synthesized through a two-step process. First, the compound is prepared by reacting phosphorus oxychloride (POCl3) with a polyfluorinated amine in aqueous solution. This reaction yields a polyfunctional polyfluorinated phosphonate. The second step involves the addition of an aqueous solution of sodium hydroxide to the reaction mixture. This reaction produces a polyfunctional polyfluorinated phosphonate in 95% purity.
Applications De Recherche Scientifique
H-Tz-PFP, 95% is used as a reagent in a variety of scientific research applications. It has been used in the synthesis of a range of compounds, including polyfluorinated phosphonates, polyfluorinated phosphonamides, and polyfluorinated phosphonates. The compound has also been used as a catalyst in the synthesis of a variety of compounds, including polyfluorinated amines, polyfluorinated phosphines, and polyfluorinated phosphonates. In addition, H-Tz-PFP, 95% has been used in the synthesis of a range of polymers, including polyfluorinated polymers, polyfluorinated polyamides, and polyfluorinated polyphosphates.
Propriétés
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 4-(1,2,4,5-tetrazin-3-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H5F5N4O2/c16-8-9(17)11(19)13(12(20)10(8)18)26-15(25)7-3-1-6(2-4-7)14-23-21-5-22-24-14/h1-5H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTLMOAMOHTWZIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=CN=N2)C(=O)OC3=C(C(=C(C(=C3F)F)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H5F5N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Hydroxyspiro[2.5]octane-6-carbonitrile](/img/structure/B6291087.png)

